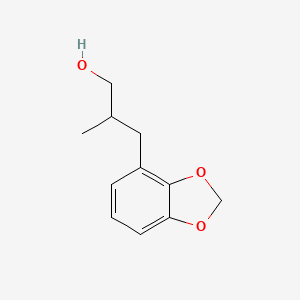

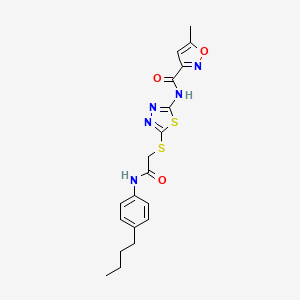

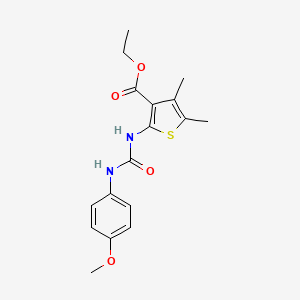

![molecular formula C17H11ClN2O2S B2578154 7-chloro-2-(2-hydroxyphényl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902939-31-5](/img/structure/B2578154.png)

7-chloro-2-(2-hydroxyphényl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridopyrimidines, which are structurally similar to the compound you mentioned, are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines can be achieved by treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cyclo aliphatic, and aryl aliphatic amines in the presence of a catalytic amount of HCl .Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Applications De Recherche Scientifique

- Application: Les chercheurs ont exploré le composé X comme point de départ pour la conception d'inhibiteurs de kinases. Ces inhibiteurs jouent un rôle crucial dans le traitement des maladies, en particulier dans la thérapie du cancer. Des candidats prometteurs ont émergé, montrant un potentiel pour des traitements innovants dans les troubles cutanés inflammatoires comme la dermatite atopique .

- Application: Les chercheurs ont utilisé cette voie de synthèse pour créer de nouvelles 2,5-diphényl-5H-chromeno[4,3-d]pyrimidin-5-ol et (2,4-diphénylpyrimidin-5-yl) (2-hydroxyphényl) méthanone fonctionnalisées. Ces composés peuvent avoir des applications diverses dans la découverte de médicaments et la chimie médicinale .

- Application: La 7-chloro-6-[(2,5-diméthoxyphényl)méthyl]-5-méthylpyrido[2,3-d]pyrimidine-2,4-diamine résultante (appelons-la "composé Y") a présenté des effets antitumoraux sur le carcinosarcome chez les rats. Cela met en évidence le potentiel du composé Y dans la recherche sur le cancer .

- Application: Le composé X sert d'intermédiaire précieux dans la synthèse de divers produits pharmaceutiques. Sa polyvalence permet aux chercheurs d'explorer différents dérivés à des fins thérapeutiques spécifiques .

- Application: Le piritrexim, un composé apparenté au composé X, a été étudié pour son inhibition de la DHFR. Comprendre son mécanisme d'action peut aider à développer des thérapies ciblées .

Chimie médicinale et inhibiteurs de kinases

Réarrangement ANRORC et nouveaux hybrides chromone-pyrimidine

Effets antitumoraux et inhibition du carcinosarcome

Intermédiaires pharmaceutiques

Inhibition de la dihydrofolate réductase (DHFR)

En résumé, la 7-chloro-2-(2-hydroxyphényl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione est un composé fascinant avec des applications de recherche diverses, couvrant la chimie médicinale, la thérapie du cancer et plus encore. Sa structure unique ouvre des voies pour une exploration et une innovation plus approfondies dans le développement de médicaments et le traitement des maladies. Si vous souhaitez plus de détails sur un aspect particulier, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Similar compounds, such as pyridopyrimidines, have shown therapeutic interest and have been used on several therapeutic targets .

Mode of Action

Chemically, similar compounds demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .

Biochemical Pathways

Similar compounds have shown a wide range of biological activity .

Pharmacokinetics

The degree of lipophilicity of similar compounds, ie, the affinity of these drugs for a lipid environment, allows them to diffuse easily into the cells .

Result of Action

Similar compounds have shown good antitumor effects on the carcinosarcoma in rats .

Action Environment

Similar compounds demonstrate reactivity under certain conditions .

Orientations Futures

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine. Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .

Analyse Biochimique

Biochemical Properties

7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with dihydrofolate reductase, an enzyme critical for DNA synthesis and repair . The compound’s interaction with dihydrofolate reductase involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, which is essential for cell proliferation and survival .

Cellular Effects

The effects of 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby reducing the energy supply necessary for cell growth and proliferation .

Molecular Mechanism

At the molecular level, 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exerts its effects through several mechanisms. It binds to the active sites of enzymes such as dihydrofolate reductase, leading to enzyme inhibition . This binding is facilitated by the compound’s structural compatibility with the enzyme’s active site. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The degradation products of the compound may also exhibit biological activity, which can complicate the interpretation of long-term studies .

Dosage Effects in Animal Models

The effects of 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s impact on essential metabolic pathways and the accumulation of toxic metabolites .

Metabolic Pathways

7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for nucleotide synthesis . The compound’s inhibition of these enzymes disrupts the folate and pyrimidine synthesis pathways, leading to reduced DNA synthesis and cell proliferation . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Its localization within cells can influence its activity and effectiveness, as it needs to reach its target enzymes and biomolecules to exert its effects .

Subcellular Localization

The subcellular localization of 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Propriétés

IUPAC Name |

7-chloro-2-(2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S/c18-10-5-6-14-9(7-10)8-12-16(22-14)19-15(20-17(12)23)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWBFOVKZQBROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

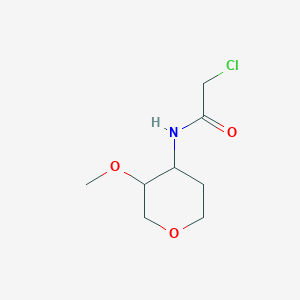

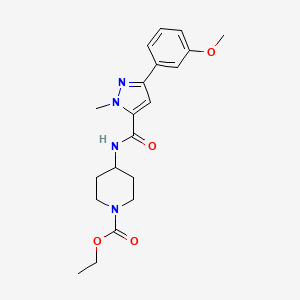

![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)

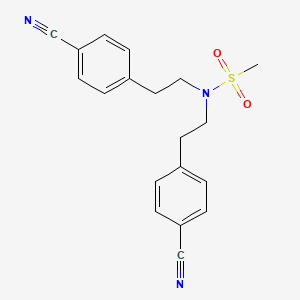

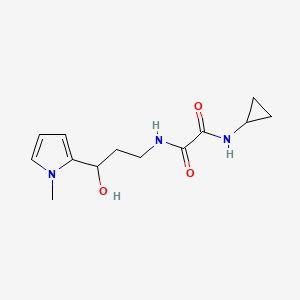

![methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2578081.png)

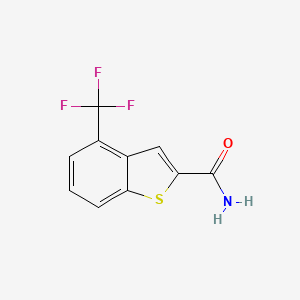

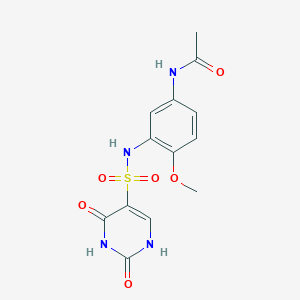

![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2578090.png)

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2578093.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B2578094.png)